molecular formula C24H42O4 B1268027 Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate CAS No. 2915-49-3

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1268027
CAS No.: 2915-49-3
M. Wt: 394.6 g/mol
InChI Key: SVVBLKNHJWTATO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exerts its effects involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity . Molecular targets and pathways involved include the esterification sites on the polymer chains .

Comparison with Similar Compounds

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVBLKNHJWTATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334342
Record name Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2915-49-3
Record name 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2915-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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